molecular formula C29H28ClN5O B15073895 AMG-548 (hydrochloride)

AMG-548 (hydrochloride)

Cat. No.: B15073895
M. Wt: 498.0 g/mol
InChI Key: OZNZBRANICIEBZ-UQIIZPHYSA-N
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Description

AMG-548 (hydrochloride) is a selective and orally active inhibitor of p38α mitogen-activated protein kinase. This compound exhibits high selectivity for p38α over other isoforms such as p38β, p38γ, and p38δ. It is known for its potent inhibition of tumor necrosis factor-alpha production in whole blood stimulated by lipopolysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG-548 (hydrochloride) involves multiple steps, starting from the appropriate pyrimidine derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of AMG-548 (hydrochloride) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

AMG-548 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

AMG-548 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the p38α signaling pathway and its role in various cellular processes.

    Biology: Employed in research to understand the mechanisms of inflammation and immune response.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis.

    Industry: Utilized in the development of new drugs targeting the p38α pathway.

Mechanism of Action

AMG-548 (hydrochloride) exerts its effects by selectively inhibiting the p38α mitogen-activated protein kinase. This inhibition prevents the phosphorylation and activation of downstream targets involved in the inflammatory response. The compound also inhibits casein kinase 1 isoforms δ and ε, which play a role in Wnt signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AMG-548 (hydrochloride) is unique due to its high selectivity for p38α over other isoforms and its potent inhibition of tumor necrosis factor-alpha production. This makes it a valuable tool for studying the p38α signaling pathway and its role in inflammation and immune response .

Properties

Molecular Formula

C29H28ClN5O

Molecular Weight

498.0 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one;hydrochloride

InChI

InChI=1S/C29H27N5O.ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);1H/t25-;/m0./s1

InChI Key

OZNZBRANICIEBZ-UQIIZPHYSA-N

Isomeric SMILES

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl

Canonical SMILES

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl

Origin of Product

United States

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